4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol
Description
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol is an organic compound characterized by the presence of a nitrophenol group and a t-butylsulfamoyl group attached to a phenyl ring
Properties
IUPAC Name |
N-tert-butyl-3-(4-hydroxy-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNFJPZFPSFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a phenol derivative followed by the introduction of the t-butylsulfamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted phenyl derivatives can be formed depending on the reagents used.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or in other biochemical applications.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the t-butylsulfamoyl group may interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-(3-t-Butylsulfamoylphenyl)-2-aminophenol
- 4-(3-t-Butylsulfamoylphenyl)-2-hydroxyphenol
Comparison: 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol is unique due to the presence of both a nitrophenol and a t-butylsulfamoyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which differentiate it from similar compounds. The nitro group, in particular, allows for a range of redox reactions that are not possible with the amine or hydroxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
